molecular formula C22H47NO2 B078245 Ammonium docosanoate CAS No. 14548-84-6

Ammonium docosanoate

Cat. No.: B078245
CAS No.: 14548-84-6
M. Wt: 357.6 g/mol
InChI Key: VCGNYVLXYFKXCS-UHFFFAOYSA-N
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Description

Ammonium docosanoate, the ammonium salt of docosanoic acid (behenic acid, C22:0), is a saturated fatty acid derivative with the chemical formula C₂₂H₄₃COO⁻NH₄⁺. It is primarily utilized in biochemical research to study fatty acid metabolism, particularly peroxisomal β-oxidation pathways . Its long hydrocarbon chain (22 carbons) makes it a substrate for peroxisomal enzymes, which partially oxidize very-long-chain fatty acids (VLCFAs) into shorter fragments like acetyl-CoA. This property has been critical in elucidating the contribution of peroxisomes to lipid metabolism in organs such as the heart and liver .

Properties

CAS No.

14548-84-6

Molecular Formula

C22H47NO2

Molecular Weight

357.6 g/mol

IUPAC Name

azanium;docosanoate

InChI

InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3

InChI Key

VCGNYVLXYFKXCS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Other CAS No.

14548-84-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ammonium docosanoate belongs to a class of ammonium salts of long-chain fatty acids. Key analogues include:

Ammonium Stearate (C18:0)
  • Formula : C₁₈H₃₅COO⁻NH₄⁺
  • Key Differences: Shorter chain length (C18 vs. C22) reduces its reliance on peroxisomal oxidation; mitochondrial β-oxidation dominates. Higher solubility in polar solvents compared to C22 derivatives due to reduced hydrophobic interactions. Applications: Widely used in industrial surfactants and cosmetics, unlike this compound, which is niche to metabolic studies .
Methyl Docosanoate
  • Formula : C₂₂H₄₃COOCH₃
  • Key Differences :
    • The methyl ester group enhances lipophilicity, making it suitable for gas chromatography standards and insect pheromone studies (e.g., honey bee nestmate recognition) .
    • Unlike the ammonium salt, it lacks water solubility, limiting its use in aqueous biochemical assays .
Docosanoic Acid (Free Acid Form)
  • Formula : C₂₂H₄₃COOH
  • Key Differences :
    • The free acid requires solubilization agents (e.g., albumin) for experimental use, whereas the ammonium salt form improves aqueous dispersion .
    • Direct comparisons in rat heart perfusion studies showed that the ammonium salt facilitated more efficient tracking of acetyl-CoA labeling from peroxisomal oxidation .

Metabolic Pathway Comparisons

Peroxisomal vs. Mitochondrial Oxidation
  • This compound: In rat heart studies, perfusion with 0.1 mM [¹³C₄]docosanoate resulted in 43% M2 enrichment in malonyl-CoA, indicating peroxisomal β-oxidation contributes significantly to acetyl-CoA pools. In contrast, mitochondrial citrate showed only 4% M2 enrichment, highlighting compartment-specific metabolism . Chain length (C22) necessitates peroxisomal processing, as mitochondria cannot fully oxidize VLCFAs .
  • Octanoate (C8:0): Shorter chains are predominantly oxidized in mitochondria. Labeling studies with [¹³C]octanoate showed rapid incorporation into citrate, with minimal peroxisomal involvement .

Physicochemical Properties

Property This compound Ammonium Stearate Methyl Docosanoate
Molecular Weight 373.6 g/mol 341.5 g/mol 354.6 g/mol
Solubility Water-soluble Water-soluble Lipophilic
Melting Point ~100–120°C ~75–85°C ~50–60°C
Key Applications Metabolic studies Surfactants Chromatography standards, entomology

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